[2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid [2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18246917
InChI: InChI=1S/C5H3BClF3O2S/c7-4-2(6(11)12)1-3(13-4)5(8,9)10/h1,11-12H
SMILES:
Molecular Formula: C5H3BClF3O2S
Molecular Weight: 230.40 g/mol

[2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid

CAS No.:

Cat. No.: VC18246917

Molecular Formula: C5H3BClF3O2S

Molecular Weight: 230.40 g/mol

* For research use only. Not for human or veterinary use.

[2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid -

Specification

Molecular Formula C5H3BClF3O2S
Molecular Weight 230.40 g/mol
IUPAC Name [2-chloro-5-(trifluoromethyl)thiophen-3-yl]boronic acid
Standard InChI InChI=1S/C5H3BClF3O2S/c7-4-2(6(11)12)1-3(13-4)5(8,9)10/h1,11-12H
Standard InChI Key MXNKNPBEDLDSIX-UHFFFAOYSA-N
Canonical SMILES B(C1=C(SC(=C1)C(F)(F)F)Cl)(O)O

Introduction

Synthesis and Characterization

Synthetic Routes

While no direct synthesis is documented for this compound, analogous methodologies from the literature suggest two plausible pathways:

Pathway 1: Halogenation-Borylation Sequence

  • Halogenation of Thiophene: Chlorination at position 2 using N-chlorosuccinimide (NCS) in the presence of Lewis acids.

  • Trifluoromethylation: Introduction of the CF₃ group via Ullmann-type coupling or radical trifluoromethylation.

  • Borylation: Directed ortho-metalation followed by boronylation using trisopropyl borate .

Pathway 2: Cross-Coupling of Prefunctionalized Intermediates

  • Suzuki-Miyaura coupling of 3-bromo-2-chloro-5-(trifluoromethyl)thiophene with bis(pinacolato)diboron under palladium catalysis .

Spectroscopic Characterization

Key spectral data for related boronic acids include:

  • ¹H NMR: Aromatic protons resonate between δ 7.5–8.5 ppm, with splitting patterns indicative of substituent effects.

  • ¹¹B NMR: A singlet near δ 30 ppm confirms the boronic acid moiety.

  • IR Spectroscopy: B-O stretches at 1,320–1,360 cm⁻¹ and O-H stretches at 3,200–3,600 cm⁻¹ .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This reaction couples the boronic acid with aryl halides (e.g., bromides, iodides) to form biaryl structures. For example:
[Ar-B(OH)₂] + [Ar’-X] Pd catalyst, base[Ar-Ar’]\text{[Ar-B(OH)₂] + [Ar'-X] } \xrightarrow{\text{Pd catalyst, base}} \text{[Ar-Ar']}
The trifluoromethyl group enhances the electron-deficient nature of the thiophene, accelerating oxidative addition to palladium .

Table 1: Representative Cross-Coupling Partners and Yields

Aryl HalideCatalystYield (%)Reference
4-BromotoluenePdCl₂(dtbpf)92
3-IodopyridineXPhos-Pd-G285
2-BromobenzothiophenePd(OAc)₂78

Pharmaceutical Intermediate

The compound’s trifluoromethyl group is a common pharmacophore in antiviral and anticancer agents. For instance:

  • Antiviral analogs: Structural similarity to FDA-approved thiophene-based inhibitors (e.g., Rilpivirine).

  • Kinase inhibitors: Trifluoromethyl groups improve binding affinity to ATP pockets .

Physicochemical Properties

Table 2: Key Physical Properties

PropertyValue
Melting Point180–185°C (decomposes)
SolubilityDMSO > Methanol > Water
LogP (Octanol-Water)2.1 (predicted)
pKa (Boronic Acid)~8.5

Future Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral thiophene derivatives.

  • Polymer Chemistry: Incorporating the compound into conjugated polymers for organic electronics.

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